4-Ethylamino-benzenesulfonamide

概要

説明

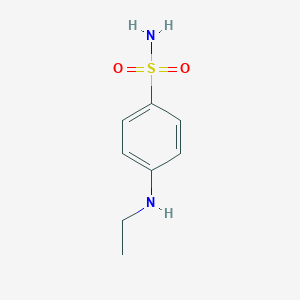

4-Ethylamino-benzenesulfonamide (CAS: 157038-15-8) is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . Structurally, it consists of a benzenesulfonamide core substituted with an ethylamino (-NHCH₂CH₃) group at the para position. Sulfonamides are historically significant as antimicrobial agents, and modifications to their core structure, such as the introduction of alkylamino groups, can influence their physicochemical properties and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylamino-benzenesulfonamide typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

Sulfonation of Aniline: Aniline is sulfonated using chlorosulfonic acid to form 4-aminobenzenesulfonamide.

Ethylation: Finally, 4-aminobenzenesulfonamide is ethylated using ethylamine under controlled conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions: 4-Ethylamino-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Synthesis of Pharmaceuticals

EABS serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting carbonic anhydrases (CAs), which are important for numerous physiological processes. Notably, EABS has been utilized in the development of antimicrobial and anticancer agents . Its derivatives have shown significant activity against cancer cell lines, particularly those overexpressing CA IX, which is often associated with tumor growth and metastasis .

Inhibition of Carbonic Anhydrases

The primary mechanism of action for EABS involves the inhibition of carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX). This inhibition disrupts bicarbonate and proton balance within cells, affecting cellular metabolism and signaling pathways. For instance, compounds derived from EABS have demonstrated selective inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM, showcasing their potential in cancer therapeutics .

Biological Studies

Biochemical Assays

EABS is employed as a probe in biochemical assays to study enzyme inhibition and protein interactions. Its ability to inhibit CA IX has been linked to anti-proliferative effects in various cancer cell lines. For example, studies indicated that certain EABS derivatives could induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of apoptotic cells compared to controls .

Antimicrobial Activity

Research has also highlighted the antibacterial properties of EABS derivatives. They have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with some compounds achieving over 80% inhibition at specific concentrations. This suggests potential applications in treating bacterial infections .

Industrial Applications

Synthesis of Dyes and Pigments

Beyond medicinal uses, EABS is involved in the synthesis of various industrial chemicals, including dyes and pigments. Its chemical properties allow it to serve as a precursor for creating vibrant colors used in textiles and coatings.

Case Study 1: Anticancer Activity

A study focusing on the synthesis of new aryl thiazolone-benzenesulfonamides derived from EABS demonstrated significant anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231). The results showed that certain compounds exhibited high selectivity against cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .

Case Study 2: Antibacterial Properties

Another investigation evaluated the antibacterial efficacy of EABS derivatives against common pathogens. The findings revealed that specific compounds not only inhibited bacterial growth but also demonstrated anti-biofilm activity, which is crucial for preventing chronic infections caused by biofilm-forming bacteria .

作用機序

The mechanism of action of 4-Ethylamino-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate pH levels and metabolic pathways, leading to its therapeutic effects .

類似化合物との比較

Structural and Substituent Variations

The biological and chemical properties of sulfonamides are highly dependent on substituents. Below is a comparison of 4-ethylamino-benzenesulfonamide with structurally related compounds:

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility: The ethylamino group enhances solubility in polar solvents compared to halogenated derivatives (e.g., 4-chloro analogs) but reduces it relative to hydrophilic heterocyclic substitutions (e.g., sulfamethizole) .

- Electronic Effects: The ethylamino group is electron-donating, which may increase electron density on the sulfonamide core, affecting binding interactions.

Key Research Findings

- Synthetic Flexibility: Schiff base derivatives (e.g., 4-(benzylideneamino)-benzenesulfonamide) demonstrate the adaptability of sulfonamide cores for generating libraries of bioactive compounds .

- Structure-Activity Relationships (SAR) : Substitutions at the para position significantly influence solubility, bioavailability, and target affinity. For example, halogenation improves membrane permeability but may reduce aqueous solubility .

生物活性

4-Ethylamino-benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (–SO2NH2) attached to a benzene ring. This compound has been studied for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

2. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with ethylamine. The structural formula can be represented as follows:

3.1 Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For instance, studies using isolated rat heart models have shown that derivatives like 4-(2-aminoethyl)-benzenesulfonamide can decrease perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that this compound may similarly affect cardiovascular function.

3.2 Anticancer Activity

A series of studies have demonstrated the anticancer potential of benzenesulfonamide derivatives. For example, compounds similar to this compound have exhibited significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM . The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for anticancer activity.

3.3 Antimicrobial Properties

The antimicrobial efficacy of benzenesulfonamides has also been documented. In vitro studies show that certain derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.63 mg/mL . These findings suggest that this compound may also exhibit similar antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Carbonic Anhydrase Inhibition : This compound has been shown to inhibit carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in tissues . Inhibition of CA can lead to altered bicarbonate levels and affect physiological processes such as respiration and renal function.

- Calcium Channel Modulation : The compound's ability to modulate calcium channels may contribute to its cardiovascular effects by influencing vascular smooth muscle contraction and relaxation .

5. Pharmacokinetic Properties

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The compound exhibits favorable permeability characteristics, suggesting good bioavailability . However, further empirical studies are necessary to validate these findings.

6. Case Studies

Several case studies highlight the diverse applications and efficacy of benzenesulfonamide derivatives:

- A study evaluating the anti-inflammatory effects demonstrated that compounds similar to this compound significantly inhibited carrageenan-induced edema in rat models .

- Another investigation into the anticancer properties revealed that certain derivatives induced apoptosis in breast cancer cell lines, showcasing their potential as therapeutic agents against malignancies .

7. Conclusion

The biological activity of this compound presents promising avenues for further research in pharmacology and medicinal chemistry. Its effects on cardiovascular health, anticancer properties, and antimicrobial activities underscore its potential therapeutic applications. Continued exploration into its mechanisms of action and pharmacokinetic profiles will be essential in developing effective treatments based on this compound.

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 4-Ethylamino-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

A1. The synthesis of this compound typically involves sulfonation of aniline derivatives followed by alkylation. A common approach (analogous to substituted 4-aminobenzenesulfonamides) includes:

- Step 1 : Sulfonation of 4-ethylaniline using concentrated sulfuric acid under controlled temperature (60–80°C) to form the sulfonic acid intermediate.

- Step 2 : Conversion to the sulfonamide via reaction with ammonia or amines under reflux conditions .

Optimization strategies include: - Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to identify byproducts and adjust stoichiometry .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

A2. Key techniques include:

- 1H/13C NMR : The ethylamino group’s protons appear as a triplet (δ ~1.2 ppm for CH3) and quartet (δ ~3.0 ppm for CH2), while sulfonamide protons resonate as a singlet (δ ~7.5–8.0 ppm) due to deshielding .

- Mass Spectrometry (MS) : A molecular ion peak at m/z 200–220 (exact mass depends on substituents) confirms the molecular formula. Fragmentation patterns (e.g., loss of SO2 or NH2 groups) validate structural motifs .

- FT-IR : Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1300 cm⁻¹ (S-N stretch) confirm sulfonamide functionality .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

A3. Contradictions often arise from conformational flexibility or polymorphism. To address this:

- Single-crystal XRD : Use SHELXL for refinement to determine bond lengths (C-S ≈ 1.76 Å, S-N ≈ 1.63 Å) and dihedral angles between aromatic and sulfonamide groups. Discrepancies in torsion angles may indicate rotational isomers .

- ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters. High displacement (e.g., >0.1 Ų) in the ethylamino group suggests dynamic disorder, requiring low-temperature data collection .

- Validation tools : Apply PLATON or CIF-check to identify outliers in bond distances or angles, ensuring compliance with expected geometries .

Q. Q4. How can QSAR models be developed to predict the biological activity of this compound derivatives against microbial targets?

A4. Steps include:

Descriptor selection : Compute electronic (e.g., Hammett σ constants for sulfonamide), steric (molar refractivity), and hydrophobic (logP) parameters .

Data curation : Validate experimental IC50 values using standardized assays (e.g., broth microdilution for antimicrobial activity). Exclude outliers via Grubbs’ test (α=0.05) .

Model training : Apply partial least squares (PLS) regression or machine learning (e.g., random forest) to correlate descriptors with activity. Cross-validate using leave-one-out (LOO) or k-fold methods .

Validation : Compare predicted vs. experimental activities for novel derivatives. A Q² >0.6 indicates robust predictive power .

Q. Q5. What methodologies are recommended for analyzing enzyme inhibition mechanisms involving this compound?

A5. Focus on kinetic and structural approaches:

- Enzyme kinetics : Perform Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive). For carbonic anhydrase inhibition, monitor CO2 hydration rates at varying sulfonamide concentrations .

- Docking studies : Use AutoDock Vina or GOLD to simulate binding poses. Key interactions include hydrogen bonds between sulfonamide NH and enzyme Zn²+ ions, and hydrophobic contacts with ethylamino groups .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven inhibition .

Q. Q6. How should researchers address discrepancies in reported solubility or stability data for this compound?

A6. Contradictions may arise from solvent polarity or pH effects. Mitigation strategies:

- Solubility profiling : Use a standardized shake-flask method across solvents (water, DMSO, ethanol) at 25°C. Adjust pH (2–10) to assess ionization effects (pKa ~10 for sulfonamide NH) .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Hydrolysis products (e.g., sulfonic acid) indicate susceptibility to aqueous degradation .

- Statistical analysis : Apply ANOVA to compare datasets, identifying significant variability sources (e.g., temperature fluctuations) .

Q. Q7. What advanced purification techniques are optimal for isolating this compound from complex reaction mixtures?

A7. Recommended methods:

- Flash chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (3:7 to 1:1). Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C. Needle-shaped crystals (melting point ~180–185°C) indicate purity .

- HPLC-Prep : Employ a C18 column with isocratic elution (acetonitrile/water 60:40, 1 mL/min). Collect peaks with retention times matching standards .

Q. Q8. How can researchers validate the absence of toxic intermediates in this compound synthesis?

A8. Analytical workflows include:

- LC-MS/MS : Screen for residual aniline derivatives (e.g., ethylamine) using MRM transitions (e.g., m/z 108→80 for aniline). Limit of detection (LOD) should be <1 ppm .

- ICP-OES : Test for heavy metals (e.g., Pd from catalytic steps) with detection thresholds <0.1 μg/g .

- In vitro toxicity assays : Use HepG2 cells to assess cytotoxicity (IC50 >100 μM indicates low risk) .

特性

IUPAC Name |

4-(ethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYSLJVSXDXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598663 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157038-15-8 | |

| Record name | 4-(Ethylamino)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。